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Compound of Interest

Compound Name: 1,2-Di-tert-butylbenzene

Cat. No.: B1330373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-
di-tert-butylbenzene, an organic compound relevant in various research and development

applications. The following sections present detailed nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition. This information is crucial for the unambiguous identification and characterization of

this compound.

Spectroscopic Data Summary
The structural elucidation of 1,2-di-tert-butylbenzene is achieved through a combination of

spectroscopic techniques. Each method provides unique insights into the molecular structure,

which, when combined, offer a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.35 Multiplet 2H Aromatic CH

7.15 Multiplet 2H Aromatic CH

1.35 Singlet 18H tert-butyl CH₃

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm) Assignment

149.3 Aromatic C (quaternary)

125.6 Aromatic CH

124.8 Aromatic CH

35.1 tert-butyl C (quaternary)

31.0 tert-butyl CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

2965 Strong C-H stretch (aliphatic)

1465 Medium C-H bend (aliphatic)

740 Strong
C-H bend (aromatic, ortho-

disubstituted)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Relative Intensity (%) Assignment

190 25 [M]⁺ (Molecular Ion)

175 100 [M-CH₃]⁺

57 30 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation: A sample of 1,2-di-tert-butylbenzene (approximately 5-10 mg for ¹H

NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm). The tube is capped and gently agitated to ensure complete dissolution.

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of

the solvent. The magnetic field homogeneity is optimized by shimming the spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key acquisition parameters include a spectral width of approximately 16 ppm, a

relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR

spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak

for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the

lower natural abundance and smaller magnetic moment of ¹³C, a larger number of scans
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(hundreds to thousands) and a longer relaxation delay may be required to obtain a spectrum

with an adequate signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase

corrected, and baseline corrected to produce the final spectrum. Chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a

suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residue from

previous samples remains. A background spectrum of the clean, empty ATR crystal is

collected.

Sample Application: A small drop of liquid 1,2-di-tert-butylbenzene is placed directly onto

the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

Spectrum Acquisition: The ATR accessory is placed in the sample compartment of the FT-IR

spectrometer. The spectrum is then acquired by co-adding a number of scans (e.g., 16-32) to

improve the signal-to-noise ratio. The spectrum is typically recorded over the mid-infrared

range (4000-400 cm⁻¹).

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is then

cleaned thoroughly with a suitable solvent.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of 1,2-di-tert-butylbenzene is introduced into the mass

spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or

through the injection port of a gas chromatograph (GC) coupled to the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a
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molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based

on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector,

which generates a signal proportional to the abundance of each ion.

Data Acquisition and Processing: The mass spectrum is generated by plotting the relative

intensity of the ions as a function of their m/z ratio. The instrument is calibrated using a

known standard.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1,2-di-tert-
butylbenzene using the spectroscopic methods described.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Di-tert-
butylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330373#spectroscopic-data-for-1-2-di-tert-
butylbenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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